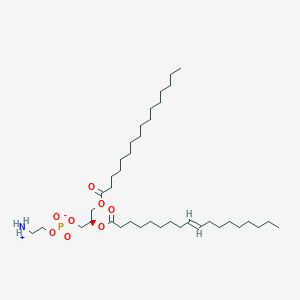
4-(Dimethylamino)-4'-ethoxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-4’-ethoxyazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. The presence of the dimethylamino group and the ethoxy group on the aromatic rings enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4’-ethoxyazobenzene typically involves the diazotization of 4-ethoxyaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 4-ethoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)-4’-ethoxyazobenzene follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4’-ethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzenes depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)-4’-ethoxyazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions to monitor reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4’-ethoxyazobenzene involves its ability to absorb light and undergo photoisomerization. This property is exploited in applications such as photodynamic therapy, where the compound can generate reactive oxygen species upon light exposure, leading to cell damage. The molecular targets and pathways involved include:
Photoisomerization: The compound can switch between trans and cis forms upon light absorption.
Generation of Reactive Oxygen Species: The excited state of the compound can transfer energy to molecular oxygen, producing reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
4-(Dimethylamino)-4’-ethoxyazobenzene can be compared with other azobenzene derivatives such as:
4-(Dimethylamino)-4’-methoxyazobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different solubility and stability properties.
4-(Dimethylamino)-4’-hydroxyazobenzene: Contains a hydroxy group, which can form hydrogen bonds, affecting its physical and chemical properties.
4-(Dimethylamino)-4’-chloroazobenzene: The presence of a chloro group introduces different reactivity patterns, particularly in substitution reactions.
The uniqueness of 4-(Dimethylamino)-4’-ethoxyazobenzene lies in its specific combination of functional groups, which confer distinct solubility, stability, and reactivity characteristics, making it suitable for a variety of applications.
Properties
CAS No. |
3009-57-2 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-4-20-16-11-7-14(8-12-16)18-17-13-5-9-15(10-6-13)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
IKIMBVVRWMOZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)



![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
